![molecular formula C14H24N2O9 B13790417 2-[1,2-Bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate CAS No. 87095-89-4](/img/structure/B13790417.png)
2-[1,2-Bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Cyclohexanediaminetetraacetic Acid typically involves the reaction of trans-1,2-diaminocyclohexane with chloroacetic acid in the presence of a base . The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through hydrolysis and purification steps .
Industrial Production Methods: In industrial settings, the production of trans-1,2-Cyclohexanediaminetetraacetic Acid involves large-scale reactions under controlled conditions to ensure high yield and purity . The process includes the use of specialized equipment for mixing, heating, and purification to achieve the desired product quality .
化学反応の分析
Types of Reactions: trans-1,2-Cyclohexanediaminetetraacetic Acid undergoes various chemical reactions, including complexation, chelation, and substitution reactions . It forms stable complexes with metal ions, which can be used in analytical and industrial applications .
Common Reagents and Conditions: The compound reacts with metal ions such as iron, manganese, and zinc in aqueous solutions . The reactions typically occur under mild conditions, with the pH and temperature being carefully controlled to optimize the formation of metal complexes .
Major Products: The major products formed from these reactions are metal-chelate complexes, which are used in various applications such as water treatment, analytical chemistry, and industrial processes .
科学的研究の応用
Chemistry: In chemistry, trans-1,2-Cyclohexanediaminetetraacetic Acid is used as a chelating agent to form stable complexes with metal ions . These complexes are valuable in analytical techniques such as titration and chromatography .
Biology: In biological research, the compound is used to study metal ion interactions and their effects on biological systems . It is also used in the purification of proteins and enzymes by removing metal ion contaminants .
Medicine: In medicine, trans-1,2-Cyclohexanediaminetetraacetic Acid is used in chelation therapy to treat heavy metal poisoning . It binds to toxic metal ions in the body, allowing them to be excreted through the urine .
Industry: In industrial applications, the compound is used in water treatment to remove heavy metal ions from wastewater . It is also used in the production of detergents and cleaning agents to enhance their effectiveness .
作用機序
Mechanism: The mechanism by which trans-1,2-Cyclohexanediaminetetraacetic Acid exerts its effects involves the formation of stable complexes with metal ions . The compound has multiple binding sites that coordinate with metal ions, forming a chelate complex . This complexation prevents the metal ions from participating in unwanted chemical reactions .
Molecular Targets and Pathways: The primary molecular targets of trans-1,2-Cyclohexanediaminetetraacetic Acid are metal ions such as iron, manganese, and zinc . The compound interacts with these ions through its carboxylate and amine groups, forming stable complexes that are biologically inactive .
類似化合物との比較
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
- Nitrilotriacetic acid (NTA)
- Triethylenetetramine (TETA)
These compounds share similar structures and functions but differ in their chelating abilities and specific applications .
特性
CAS番号 |
87095-89-4 |
|---|---|
分子式 |
C14H24N2O9 |
分子量 |
364.35 g/mol |
IUPAC名 |
2-[1,2-bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate |
InChI |
InChI=1S/C14H22N2O8.H2O/c15-23-11(21)7-13(5-9(17)18)3-1-2-4-14(13,6-10(19)20)8-12(22)24-16;/h1-8,15-16H2,(H,17,18)(H,19,20);1H2 |
InChIキー |
NLPMKEXUCVBUJX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)(CC(=O)O)CC(=O)ON)(CC(=O)O)CC(=O)ON.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


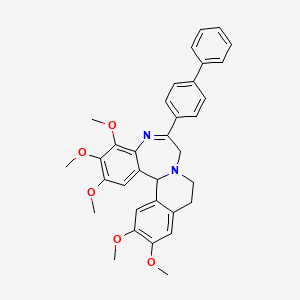

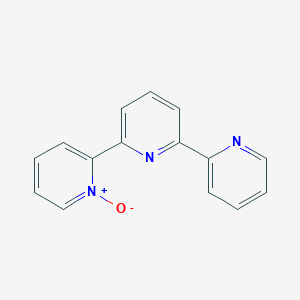
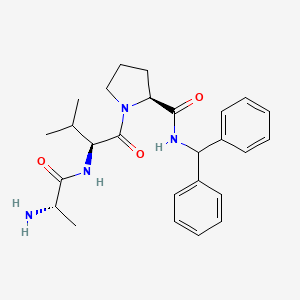
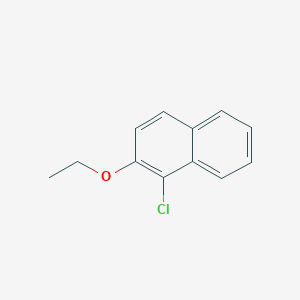
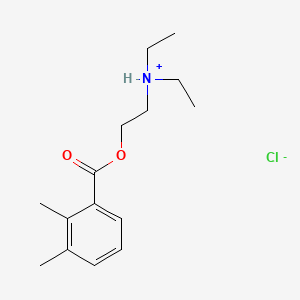
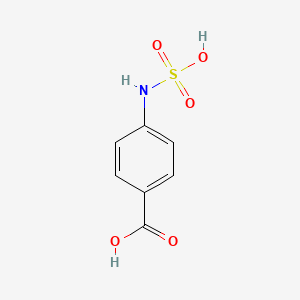
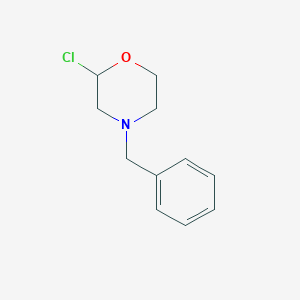
![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)

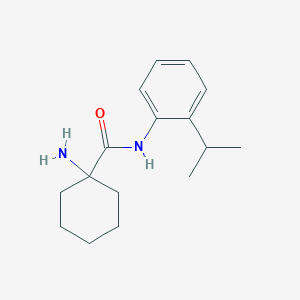

![2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)

